molecular formula C12H16N2O2 B1320433 N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide CAS No. 312303-77-8

N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide

Cat. No.: B1320433
CAS No.: 312303-77-8
M. Wt: 220.27 g/mol
InChI Key: NCZAZMNYJBDQSB-UHFFFAOYSA-N
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Description

N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide is an organic compound with the molecular formula C12H16N2O2 This compound is characterized by the presence of a cyclobutanecarboxamide group attached to a 4-amino-2-methoxyphenyl moiety

Scientific Research Applications

N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide typically involves the reaction of 4-amino-2-methoxyaniline with cyclobutanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents in the presence of catalysts.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol

Uniqueness

N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide is unique due to the presence of both a cyclobutanecarboxamide group and a 4-amino-2-methoxyphenyl moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-16-11-7-9(13)5-6-10(11)14-12(15)8-3-2-4-8/h5-8H,2-4,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZAZMNYJBDQSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)NC(=O)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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